molecular formula C23H26N4O2 B2552157 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 1903849-82-0

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide

Numéro de catalogue B2552157
Numéro CAS: 1903849-82-0
Poids moléculaire: 390.487
Clé InChI: BSFPYFCQNBGCRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide” is a compound with the molecular formula C22H26N6O . It is a derivative of quinazoline, a class of organic compounds that are known for their diverse biological activities .

Applications De Recherche Scientifique

Metabolism and Disposition Studies

The disposition and metabolism of compounds related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide have been studied to understand their pharmacokinetics and metabolic pathways. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia, undergoes extensive metabolism with principal elimination via feces, highlighting the role of metabolic profiling in drug development (Renzulli et al., 2011).

Synthesis of Heterocyclic Carboxamides

Research into heterocyclic analogues, such as those involving quinazoline and tetrahydroquinazoline cores, focuses on the synthesis and evaluation of these compounds for potential therapeutic applications, including as antipsychotic agents. These studies explore the binding to key receptors like dopamine D2 and serotonin 5-HT2, contributing to our understanding of the chemical basis for therapeutic efficacy and side effect profiles of new drug candidates (Norman et al., 1996).

Development of CGRP Receptor Inhibitors

The development of CGRP receptor inhibitors for treating migraines involves the synthesis of complex molecules with quinazoline derivatives, demonstrating the application of stereoselective, economical synthesis in drug discovery and development. This work underscores the importance of chemical synthesis in creating potent, selective medications with potential for significant therapeutic impact (Cann et al., 2012).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone showcases the exploration of new compounds for anti-inflammatory and analgesic properties. This research is pivotal in discovering new drugs that can provide more effective and safer treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Luminescent Properties and Electron Transfer Studies

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents contributes to our understanding of the fundamental chemical properties that can be harnessed for developing novel imaging agents and sensors. This research has implications for designing materials with specific optical properties for use in biomedical imaging and diagnostics (Gan et al., 2003).

Propriétés

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-24-19-8-4-3-7-18(19)22(25-15)27-12-10-17(11-13-27)26-23(28)21-14-16-6-2-5-9-20(16)29-21/h2,5-6,9,14,17H,3-4,7-8,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFPYFCQNBGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.